Cas no 7176-38-7 (1-(4-Benzyloxyphenyl)-2-nitropropene)

1-(4-Benzyloxyphenyl)-2-nitropropene is a nitroalkene derivative characterized by its benzyloxyphenyl functional group, which enhances its utility in organic synthesis and pharmaceutical research. This compound exhibits notable reactivity due to the electron-withdrawing nitro group and the aromatic benzyloxy substitution, making it a valuable intermediate in the preparation of more complex molecules. Its structural features facilitate selective transformations, including Michael additions and nucleophilic substitutions, while offering stability under controlled conditions. The compound is particularly useful in medicinal chemistry for the development of bioactive scaffolds. Proper handling and storage are recommended to maintain its integrity, as nitroalkenes can be sensitive to light and moisture.
1-(4-Benzyloxyphenyl)-2-nitropropene structure
7176-38-7 structure
Product Name:1-(4-Benzyloxyphenyl)-2-nitropropene
CAS No:7176-38-7
MF:C16H15NO3
MW:269.295204401016
CID:4156126
PubChem ID:6536922
Update Time:2025-08-04

1-(4-Benzyloxyphenyl)-2-nitropropene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(2-nitro-1-propenyl)-4-(phenylmethoxy)-
    • 1-(4-BENZYLOXYPHENYL)-2-NITROPROPENE
    • SCHEMBL2747524
    • Benzene, 1-[(1E)-2-nitro-1-propen-1-yl]-4-(phenylmethoxy)-
    • 1-[(E)-2-nitroprop-1-enyl]-4-phenylmethoxybenzene
    • 7176-38-7
    • 100780-36-7
    • SCHEMBL2747521
    • 1-(4-Benzyloxyphenyl)-2-nitropropene
    • Inchi: 1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3/b13-11+
    • InChI Key: ZGYOAKJRIOGEBC-ACCUITESSA-N
    • SMILES: O(C1C=CC(/C=C(\C)/[N+](=O)[O-])=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 269.10519334Da
  • Monoisotopic Mass: 269.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55.1Ų

1-(4-Benzyloxyphenyl)-2-nitropropene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B288355-2.5g
1-(4-Benzyloxyphenyl)-2-nitropropene
7176-38-7
2.5g
$ 45.00 2022-06-01
TRC
B288355-5g
1-(4-Benzyloxyphenyl)-2-nitropropene
7176-38-7
5g
$ 60.00 2022-06-01

Additional information on 1-(4-Benzyloxyphenyl)-2-nitropropene

Research Brief on 1-(4-Benzyloxyphenyl)-2-nitropropene (CAS: 7176-38-7) in Chemical Biology and Pharmaceutical Applications

1-(4-Benzyloxyphenyl)-2-nitropropene (CAS: 7176-38-7) is a nitroalkene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzyloxy-substituted phenyl ring and nitropropene moiety, exhibits unique chemical properties that make it a promising candidate for various therapeutic and synthetic applications. Recent studies have explored its role as a building block in organic synthesis, as well as its biological activities, particularly in the context of anti-inflammatory and anticancer research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 1-(4-Benzyloxyphenyl)-2-nitropropene as a precursor for the development of novel small-molecule inhibitors targeting inflammatory pathways. The researchers utilized a multi-step synthetic route to derivatize the nitropropene moiety, resulting in a library of compounds with enhanced bioactivity. The study highlighted the compound's versatility in forming Michael adducts with thiol-containing biomolecules, a property that could be exploited for targeted drug design.

In the realm of cancer research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 1-(4-Benzyloxyphenyl)-2-nitropropene exhibits selective cytotoxicity against certain cancer cell lines, particularly those with elevated levels of reactive oxygen species (ROS). The compound's ability to modulate redox homeostasis was identified as a key mechanism of action, suggesting its potential as a lead compound for developing redox-modulating therapeutics. Structural-activity relationship (SAR) studies indicated that the benzyloxy group plays a crucial role in determining cellular uptake and target specificity.

From a chemical biology perspective, recent advances in click chemistry have enabled researchers to utilize 1-(4-Benzyloxyphenyl)-2-nitropropene as a versatile handle for bioconjugation. A 2024 Nature Chemical Biology publication demonstrated its effectiveness in protein labeling applications, where the nitroalkene group served as an efficient partner for thiol-yne reactions. This approach offers advantages in terms of reaction kinetics and biocompatibility compared to traditional conjugation methods.

The pharmacological profile of 1-(4-Benzyloxyphenyl)-2-nitropropene continues to be refined through ongoing research. Preliminary pharmacokinetic studies in animal models (reported in the European Journal of Pharmaceutical Sciences, 2024) suggest that structural modifications to the benzyloxy group can significantly improve metabolic stability and oral bioavailability. These findings are particularly relevant for the compound's potential development as a therapeutic agent, addressing previous challenges related to rapid clearance in vivo.

In conclusion, 1-(4-Benzyloxyphenyl)-2-nitropropene (CAS: 7176-38-7) represents a multifaceted compound with growing importance in chemical biology and pharmaceutical research. Its unique chemical properties and demonstrated biological activities position it as a valuable scaffold for drug discovery and chemical biology applications. Future research directions likely include further optimization of its pharmacological properties, expansion of its synthetic utility, and exploration of novel biological targets.

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